9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
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Overview
Description
9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a primary amine group, a carboxylic acid group, and a benzyloxycarbonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the spirocyclic core, followed by the introduction of the amino and carboxylic acid groups. The benzyloxycarbonyl group is often introduced as a protecting group for the amine during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-Amino-3-oxaspiro[5.5]undecane-9-carboxylic acid
- 9-oxospiro[5.5]undecane-3-carboxylic acid
Uniqueness
What sets 9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid apart from similar compounds is its benzyloxycarbonyl group, which provides additional functional versatility. This group can be selectively removed or modified, allowing for tailored chemical reactions and applications.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9-amino-3-phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c20-19(16(22)23)8-6-18(7-9-19)10-12-21(13-11-18)17(24)25-14-15-4-2-1-3-5-15/h1-5H,6-14,20H2,(H,22,23) |
InChI Key |
ZXWIPBWJDSEGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)(C(=O)O)N |
Origin of Product |
United States |
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